molecular formula C16H24N2O3 B14129627 tert-butyl(R)-3-amino-4-oxo-4-(((R)-1-phenylethyl)amino)butanoate

tert-butyl(R)-3-amino-4-oxo-4-(((R)-1-phenylethyl)amino)butanoate

Cat. No.: B14129627
M. Wt: 292.37 g/mol
InChI Key: CJSCOSSNIAKAEL-DGCLKSJQSA-N
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Description

tert-butyl®-3-amino-4-oxo-4-((®-1-phenylethyl)amino)butanoate is a complex organic compound that features a tert-butyl group, an amino group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl®-3-amino-4-oxo-4-((®-1-phenylethyl)amino)butanoate typically involves the reaction of tert-butyl esters with protected amino acids. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . This method is advantageous due to its high yield and tolerance of various amino acid side chains.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl®-3-amino-4-oxo-4-((®-1-phenylethyl)amino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

tert-butyl®-3-amino-4-oxo-4-((®-1-phenylethyl)amino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl®-3-amino-4-oxo-4-((®-1-phenylethyl)amino)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl esters and amino acid derivatives. Examples include tert-butyl bromoacetate and tert-butanesulfinamide .

Uniqueness

What sets tert-butyl®-3-amino-4-oxo-4-((®-1-phenylethyl)amino)butanoate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity also makes it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl (3R)-3-amino-4-oxo-4-[[(1R)-1-phenylethyl]amino]butanoate

InChI

InChI=1S/C16H24N2O3/c1-11(12-8-6-5-7-9-12)18-15(20)13(17)10-14(19)21-16(2,3)4/h5-9,11,13H,10,17H2,1-4H3,(H,18,20)/t11-,13-/m1/s1

InChI Key

CJSCOSSNIAKAEL-DGCLKSJQSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)[C@@H](CC(=O)OC(C)(C)C)N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(CC(=O)OC(C)(C)C)N

Origin of Product

United States

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